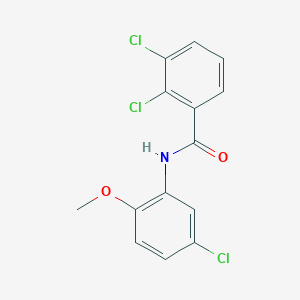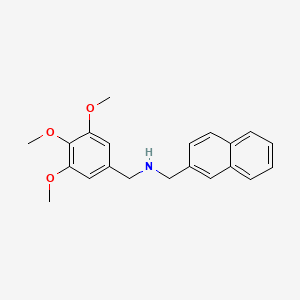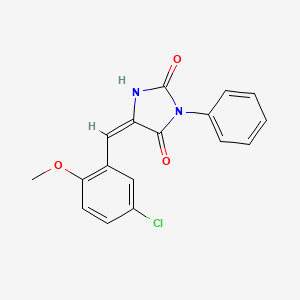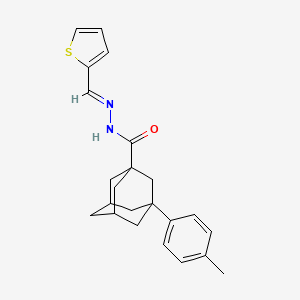
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine, also known as PD173074, is a small molecule inhibitor of the fibroblast growth factor receptor (FGFR). It has been extensively studied for its potential therapeutic applications in cancer treatment.
Mécanisme D'action
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a selective inhibitor of FGFR1, FGFR2, and FGFR3. It binds to the ATP-binding site of the kinase domain of FGFR, preventing the phosphorylation of downstream signaling molecules. This leads to the inhibition of cancer cell proliferation, survival, and angiogenesis.
Biochemical and Physiological Effects:
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been shown to have potent anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and bladder cancer. 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has also been shown to inhibit tumor growth in animal models. In addition, 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a potent and selective inhibitor of FGFR1, FGFR2, and FGFR3. It has been extensively studied for its potential therapeutic applications in cancer treatment. However, there are some limitations to its use in lab experiments. 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine is a small molecule inhibitor, which may limit its effectiveness in vivo. In addition, 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine may have off-target effects, which may limit its specificity.
Orientations Futures
There are several future directions for the research on 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine. One direction is to investigate its potential therapeutic applications in other diseases, such as cardiovascular diseases and metabolic disorders. Another direction is to develop more potent and selective inhibitors of FGFR, which may have improved efficacy and safety profiles. Furthermore, the combination of 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine with other anti-cancer agents may enhance its anti-cancer activity. Finally, the development of biomarkers for FGFR signaling may help to identify patients who are most likely to benefit from FGFR inhibitors.
Méthodes De Synthèse
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine can be synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 2,4-dichloro-6-(4-fluorophenoxy)-1,3,5-triazine, followed by the reaction with N,N-dimethylamine. The final product is obtained through purification and crystallization. The synthesis of 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been optimized to improve yield and purity.
Applications De Recherche Scientifique
6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and bladder cancer. 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine has also been shown to inhibit tumor growth in animal models. The mechanism of action of 6-(4-fluorophenoxy)-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine involves the inhibition of FGFR signaling, which is involved in cancer cell proliferation, survival, and angiogenesis.
Propriétés
IUPAC Name |
6-(4-fluorophenoxy)-4-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F2N5O/c1-24(2)16-21-15(20-13-7-3-11(18)4-8-13)22-17(23-16)25-14-9-5-12(19)6-10-14/h3-10H,1-2H3,(H,20,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLYMHUIVOSPGLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)NC2=CC=C(C=C2)F)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F2N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47196302 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(4-methyl-2-nitrophenoxy)ethyl]-1H-imidazole](/img/structure/B5758180.png)
![N-allyl-2-(4-methylphenoxy)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5758189.png)






![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N'-[4-methoxy-3-(4-morpholinylmethyl)benzylidene]-2-furohydrazide](/img/structure/B5758244.png)

methanol](/img/structure/B5758263.png)

